2-Methylquinolin-5-amine

Description

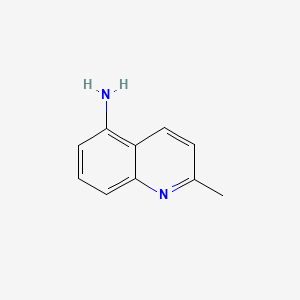

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSLQFMTPYHZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202802 | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-50-3 | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methylquinolin-5-amine

Foreword: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of therapeutics, dyes, and functional materials. Within this esteemed class of heterocycles, 2-Methylquinolin-5-amine (also known as 5-Amino-2-methylquinoline or 5-aminoquinaldine) emerges as a particularly valuable intermediate.[1] The strategic placement of a nucleophilic amino group at the C-5 position and a reactive methyl group at the C-2 position provides synthetic handles for extensive functionalization. This guide offers an in-depth exploration of a robust synthetic pathway to this molecule, coupled with a rigorous analytical framework for its characterization, designed for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Selection of Synthesis Pathway

The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup, Friedländer, and Doebner-von Miller syntheses.[2][3][4][5]

-

Skraup Synthesis: Involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. While effective for unsubstituted quinolines, the harsh, high-temperature acidic conditions can be detrimental to sensitive functional groups and often lead to undesired side products.[3][6]

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][7][8][9] The primary limitation is the availability and stability of the required 2-aminoaryl carbonyl precursors.

-

Doebner-von Miller Reaction: This method is a highly versatile modification of the Skraup synthesis, reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[10][11][12] Its major advantage is the ability to directly install substituents onto the newly formed pyridine ring, making it the most strategically sound choice for the synthesis of this compound.

For this guide, we will focus on the Doebner-von Miller pathway. The reaction leverages an acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound to yield the quinoline product.[11] The primary challenge in this synthesis is the acid-catalyzed polymerization of the carbonyl starting material, which often results in significant tar formation and reduced yields.[3][13] Our protocol is optimized to mitigate this issue.

Logical Workflow for Synthesis and Verification

The overall process is designed as a self-validating workflow, where each stage provides the necessary input for the next, culminating in a fully characterized and pure final product.

Caption: Overall Experimental Workflow.

Detailed Experimental Protocol: Doebner-von Miller Synthesis

This protocol details the synthesis of this compound from m-phenylenediamine and crotonaldehyde. The gradual addition of the α,β-unsaturated aldehyde is a critical parameter to minimize polymerization and maximize the yield of the desired product.[13]

Materials and Reagents:

-

m-Phenylenediamine (Benzene-1,3-diamine)

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde

-

Toluene

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine m-phenylenediamine (1.0 eq) and 6 M hydrochloric acid (4.0 eq). Heat the resulting solution to a gentle reflux (approx. 100-105 °C) with vigorous stirring.

-

Reactant Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene. Add this solution dropwise to the refluxing reaction mixture over a period of 2 hours. This slow addition is crucial to maintain a low instantaneous concentration of crotonaldehyde, thereby favoring the desired cyclization over self-polymerization.[13]

-

Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking aliquots, neutralizing them, extracting with DCM, and analyzing via Thin Layer Chromatography (TLC). The disappearance of the m-phenylenediamine spot indicates reaction completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Slowly neutralize the acidic mixture by adding 10 M NaOH solution until the pH is approximately 9-10. This step must be performed carefully in a fume hood due to the exothermic nature of the neutralization.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

-

Purification:

-

Column Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 70:30) is typically effective for separating the product from nonpolar impurities and baseline tar.

-

Recrystallization: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent in vacuo. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford this compound as a purified solid.

-

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a comprehensive analytical profile.

Molecular Structure

Caption: Structure of this compound.

Spectroscopic and Physical Data

The expected data from various analytical techniques are summarized below. This table serves as a benchmark for verifying the successful synthesis of the target compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.0 ppm (m, 3H, Ar-H), ~6.8 ppm (d, 1H, Ar-H), ~4.5 ppm (br s, 2H, -NH₂), ~2.7 ppm (s, 3H, -CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~158 (C2), ~148 (C8a), ~146 (C5), ~136 (C4), ~129 (C7), ~125 (C4a), ~121 (C3), ~115 (C6), ~110 (C8), ~25 (CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), 1620-1580 (N-H bend), 1335-1250 (Aromatic C-N stretch)[14][15] |

| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular Ion [M]⁺ at m/z 158. The molecular weight is an even number, consistent with the nitrogen rule for a compound containing two nitrogen atoms.[1][16] |

| Physical Property | Melting Point | 117-118 °C[1][17] |

Analysis of Spectroscopic Data

-

NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group protons as a sharp singlet around 2.7 ppm. The aromatic region will be complex due to the substitution pattern, but should integrate to four protons. The amine protons will appear as a broad singlet, the chemical shift of which can be concentration-dependent. The ¹³C NMR provides confirmation of the ten unique carbon environments in the molecule.

-

IR Spectroscopy: The most diagnostic feature in the IR spectrum is the presence of two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, which is a hallmark of a primary amine.[14][18] The C-N stretch of the aromatic amine and various aromatic C-H and C=C bands will further confirm the structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₀H₁₀N₂) by matching the exact mass of the molecular ion peak. The fragmentation pattern can provide further structural evidence.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[19]

-

Reactivity: The synthesis involves strong acids and exothermic neutralization steps. Appropriate cooling and slow, controlled addition of reagents are necessary.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a comprehensive and technically grounded framework for the synthesis and characterization of this compound. By selecting the Doebner-von Miller reaction and optimizing the protocol to minimize common side reactions, researchers can reliably access this valuable chemical intermediate. The detailed characterization workflow ensures the production of a high-purity compound, ready for application in downstream drug discovery and materials science research. The principles and methodologies described herein are rooted in established chemical literature and are designed to be both instructive and practical for the modern research scientist.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

-

Doebner-Miller Reaction - SynArchive. Available at: [Link]

-

Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]

- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.

-

Friedländer synthesis - Wikipedia. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

-

The Friedländer Synthesis of Quinolines - ResearchGate. Available at: [Link]

-

Friedländer Synthesis - J&K Scientific LLC. Available at: [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]

-

SAFETY DATA SHEET - ACCELA CHEMBIO INC. Available at: [Link]

- JPS57114574A - Preparation of 2-methylquinoline - Google Patents.

-

IR: amines. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]

-

24.11: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 13. benchchem.com [benchchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound [myskinrecipes.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylquinolin-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Methylquinolin-5-amine, a key heterocyclic amine, serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique structural framework, featuring a quinoline core appended with a methyl and an amino group, imparts a rich chemical reactivity that has been exploited for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, delving into its physical and chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Significance

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. This compound (CAS No: 54408-50-3), also known as 5-Amino-2-methylquinoline, is a prime example of such a versatile intermediate.[1] The presence of a nucleophilic amino group at the C5 position and a reactive methyl group at the C2 position offers multiple avenues for chemical modification, making it a valuable precursor for the generation of compound libraries in drug discovery campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and formulation.

General Properties

| Property | Value | Source |

| CAS Number | 54408-50-3 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 117-118 °C | [1] |

| Boiling Point | 316.6 °C at 760 mmHg | |

| Flash Point | 171.1 °C |

Solubility Profile

Based on its structure, which includes both a hydrophobic quinoline core and a polar amino group capable of hydrogen bonding, this compound is predicted to exhibit good solubility in a range of organic solvents.

| Solvent Class | Specific Solvents | Predicted Solubility |

| Protic Solvents | Methanol, Ethanol | Soluble |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble |

| Ethers | Diethyl ether, THF | Sparingly Soluble |

| Non-polar Solvents | Hexane, Heptane | Insoluble |

Note: Experimental verification of solubility is recommended for specific applications.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, and the amino group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C2) | ~2.6 | s | - |

| NH₂ (at C5) | ~4.5 (broad) | s | - |

| H6 | ~6.8 | d | ~7.5 |

| H3 | ~7.2 | d | ~8.5 |

| H7 | ~7.4 | t | ~7.8 |

| H4 | ~7.9 | d | ~8.5 |

| H8 | ~7.5 | d | ~8.0 |

Note: The chemical shifts of the aromatic protons are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C2) | ~25 |

| C2 | ~158 |

| C3 | ~121 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~145 |

| C6 | ~110 |

| C7 | ~129 |

| C8 | ~115 |

| C8a | ~148 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl |

| 1650-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 158. The fragmentation pattern will be influenced by the stability of the quinoline ring and the presence of the methyl and amino substituents. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, is consistent with the molecular weight of 158.20 g/mol (for the most common isotopes).

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation of this compound.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding nitro compound, 2-methyl-5-nitroquinoline.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Methyl-5-nitroquinoline

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Methyl-5-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (10% Pd-C)

-

Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

-

Ethanol or Methanol

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂) source (if using Pd-C)

Procedure using Tin(II) Chloride:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-nitroquinoline (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (e.g., 3-5 eq) to the suspension.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction may occur.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Procedure using Catalytic Hydrogenation:

-

Setup: In a hydrogenation vessel, dissolve 2-methyl-5-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Pd-C (typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator) while stirring the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the product. Purification may be necessary as described above.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the acidic protons of the methyl group.

Reactions at the Amino Group

The primary amino group at the C5 position is a potent nucleophile and readily participates in various reactions.

-

Acylation: Reacts with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides.

-

Sulfonylation: Reacts with sulfonyl chlorides to yield sulfonamides.

-

Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.[2]

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents at the C5 position.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).

Electrophilic Aromatic Substitution

The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C6 and C8). The quinoline ring itself is electron-deficient, particularly at the positions in the pyridine ring, but the activating effect of the amino group facilitates electrophilic substitution on the benzene ring.

-

Halogenation: Can be halogenated with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Nitration: Nitration can occur under carefully controlled conditions, as the amino group is sensitive to strong oxidizing acids. Protection of the amino group as an amide may be necessary to achieve selective nitration.

Reactions of the Methyl Group

The methyl group at the C2 position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes and other electrophiles, particularly after deprotonation with a strong base.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of compounds with a wide range of biological activities.

Caption: Therapeutic applications of this compound derivatives.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4] The derivatization of the amino group of this compound with different pharmacophores has been a strategy to develop novel anticancer agents. For instance, the synthesis of amide and sulfonamide derivatives has led to compounds with significant cytotoxic effects against various cancer cell lines.[5]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with chloroquine and fluoroquinolones being prominent examples. Derivatives of this compound have been investigated for their antibacterial and antifungal properties.[6][7] Modifications at the amino and methyl groups can lead to compounds with enhanced activity against a range of pathogens.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Likely to cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry. Its accessible synthesis and the versatile reactivity of its functional groups provide a robust platform for the generation of novel molecules with diverse biological activities. This guide has provided a detailed overview of its key properties, synthesis, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. Further experimental investigation into its spectroscopic properties and reactivity will undoubtedly continue to expand its utility in the development of new and innovative chemical entities.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-picoline. Retrieved from [No URL available in search results]

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from [No URL available in search results]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, January 5). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

-

BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]

- Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [No URL available in search results]

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. (n.d.). Retrieved from [No URL available in search results]

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved from [No URL available in search results]

- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). Retrieved from [No URL available in search results]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). Journal of the Indian Chemical Society. [Link]

-

Chemistry LibreTexts. (2014, July 26). 21.3: Amines React as Bases and as Nucleophiles. Retrieved from [Link]

Sources

- 1. cpachem.com [cpachem.com]

- 2. Halogenation-enabled intramolecular deaminative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

A Spectroscopic Guide to the Characterization of 2-Methylquinolin-5-amine

Abstract

2-Methylquinolin-5-amine (CAS No: 54408-50-3) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its quinoline scaffold, functionalized with both a methyl and an amino group, serves as a precursor for developing novel antimicrobial, antiviral, and anticancer agents, as well as specialized dyes and catalysts.[2] A precise and unambiguous structural confirmation of this molecule is paramount for any research and development endeavor. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As comprehensive experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a predictive but robust characterization profile. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this compound in their work.

Molecular Structure and Overview

The structural identity of a molecule is the foundation of its chemical behavior and biological activity. Spectroscopic techniques provide a non-destructive means to map this identity. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its atomic connectivity and functional group composition.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can confirm the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amine protons, and the five aromatic protons on the quinoline core. The electron-donating nature of the amino group (-NH₂) at the C5 position causes a significant upfield shift (to a lower ppm value) for its ortho (H4, H6) and para (H8) protons due to increased electron density.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CH ₃ (at C2) | 2.6 - 2.8 | Singlet (s) | N/A | Typical range for a methyl group on an aromatic ring. Analogous to 2-methylquinoline.[3] |

| H3 | 7.2 - 7.4 | Doublet (d) | J = 8.4 - 8.8 | Coupled to H4. Shielded by proximity to the C2-methyl group. |

| H4 | 7.9 - 8.1 | Doublet (d) | J = 8.4 - 8.8 | Coupled to H3. Experiences deshielding from the ring nitrogen. |

| -NH ₂ (at C5) | 4.0 - 5.5 | Broad Singlet (br s) | N/A | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| H6 | 6.8 - 7.0 | Doublet (d) | J = 7.2 - 7.6 | Ortho to the strongly electron-donating -NH₂ group, resulting in a significant upfield shift. |

| H7 | 7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.6 - 8.0 | Coupled to both H6 and H8. |

| H8 | 7.2 - 7.4 | Doublet (d) | J = 8.0 - 8.4 | Para to the -NH₂ group, resulting in an upfield shift. |

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. The C5 carbon, directly attached to the nitrogen of the amine, will be significantly shielded (shifted upfield), as will the ortho and para carbons (C4a, C6, C8).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (at C2) | 24 - 26 | Typical range for an sp³ hybridized methyl carbon attached to an aromatic ring.[4] |

| C2 | 158 - 160 | Deshielded due to attachment to nitrogen and being part of the heterocyclic ring. |

| C3 | 121 - 123 | Standard aromatic C-H. |

| C4 | 135 - 137 | Standard aromatic C-H. |

| C4a | 147 - 149 | Quaternary carbon at the ring junction. |

| C5 | 144 - 146 | Attached to the electron-donating amino group. |

| C6 | 110 - 112 | Shielded (upfield shift) due to being ortho to the -NH₂ group. |

| C7 | 128 - 130 | Standard aromatic C-H. |

| C8 | 118 - 120 | Shielded (upfield shift) due to being para to the -NH₂ group. |

| C8a | 127 - 129 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

-

Filtering: If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 2-5 seconds.[6]

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. Key parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.[6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Figure 2: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the distinct vibrations of its primary amine, aromatic system, and aliphatic methyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic (sp² C-H) |

| 3000 - 2850 | C-H Stretch | Medium | Methyl (sp³ C-H) |

| 1630 - 1600 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretch | Medium-Strong (multiple bands) | Quinoline Aromatic System |

| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine |

| 900 - 675 | C-H Out-of-Plane Bend | Strong | Aromatic Ring Substitution |

Table 3: Predicted Key IR Absorption Bands for this compound.

The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[7] These correspond to the asymmetric and symmetric N-H stretching modes. The combination of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the presence of both structural motifs.[8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the most common and straightforward method.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Label the significant peaks and correlate them to specific functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that typically results in a rich fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular formula C₁₀H₁₀N₂ gives a molecular weight of 158.2 g/mol . The mass spectrum will show a strong molecular ion peak at m/z = 158 .[1]

-

Key Fragmentation Pathways:

-

(M-1) Peak (m/z 157): Loss of a single hydrogen atom from the methyl group is a very common and favorable fragmentation for 2-methylquinolines. This leads to the formation of a highly stable, resonance-stabilized quinolizinium-type cation, often making this the base peak.

-

(M-15) Peak (m/z 143): Loss of a methyl radical (•CH₃) from the molecular ion.

-

(M-27) Peak (m/z 131): Loss of a neutral molecule of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for nitrogen-containing heterocycles.[9]

-

| m/z Value | Proposed Fragment | Identity of Loss |

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₉N₂]⁺ | H• (Hydrogen radical) |

| 143 | [C₉H₇N₂]⁺ | CH₃• (Methyl radical) |

| 131 | [C₉H₉N]⁺ | HCN (Hydrogen cyanide) |

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound.

Figure 3: Predicted primary fragmentation pathways for this compound.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms).

-

Inlet: Set the temperature to 250 °C with a split injection.

-

Oven Program: Begin at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[6]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.[6]

-

-

Data Analysis: Identify the peak corresponding to your compound in the gas chromatogram. Analyze the mass spectrum associated with that peak to identify the molecular ion and compare the fragmentation pattern with the predicted data.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. By synthesizing information from fundamental principles and structurally related molecules, we have established a detailed roadmap for its characterization. The predicted ¹H NMR and ¹³C NMR chemical shifts and coupling patterns provide a clear signature of the substitution pattern. The key IR absorption bands confirm the presence of the primary amine and aromatic methyl functionalities. Finally, the mass spectrometry data will verify the molecular weight and reveal characteristic fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this compound, equipping researchers with the knowledge needed for its effective application in scientific discovery.

References

-

PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (2015). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(10), 2486. Retrieved from [Link]

-

National Institutes of Health. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. PMC. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

National Institutes of Health. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Retrieved from [Link]

-

NIST. (n.d.). 5-Quinolinamine. NIST WebBook. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2015). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Journal of Heterocyclic Chemistry, 52, 1175. Retrieved from [Link]

Sources

- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 5-Quinolinamine [webbook.nist.gov]

A Comprehensive Technical Guide to 2-Methylquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-Methylquinolin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis methodologies with detailed protocols, and its emerging role as a pivotal building block in the development of novel therapeutics.

Core Compound Identification and Properties

This compound, a key quinoline derivative, is identified by the following nomenclature and chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 54408-50-3 | Benchchem[1] |

| Synonyms | 5-Amino-2-methylquinoline, 5-Aminoquinaldine | - |

| Molecular Formula | C₁₀H₁₀N₂ | Benchchem[1] |

| Molecular Weight | 158.20 g/mol | Benchchem[1] |

The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Appearance | Yellow to brown solid | - |

| Melting Point | 117-118 °C | Benchchem[1] |

| Boiling Point | 316.6 °C at 760 mmHg | iChemical |

| Solubility | Slightly soluble in water | PubChem[2] |

| Stability | Stable under normal conditions; may darken on exposure to air and light. | PubChem[2] |

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and efficient laboratory-scale synthesis involves a two-step sequence starting from the readily available 2-methylquinoline. This strategy is predicated on the initial synthesis of 2-methylquinoline via a classic name reaction, followed by regioselective functionalization.

Synthesis of the Precursor: 2-Methylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4] For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde under acidic conditions.

Experimental Protocol: Synthesis of 2-Methylquinoline

Materials:

-

Aniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

Toluene

-

Sodium hydroxide solution (concentrated)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

-

Heat the mixture to reflux.

-

Slowly add a solution of crotonaldehyde in toluene to the refluxing mixture over 1-2 hours. The gradual addition is crucial to minimize the acid-catalyzed polymerization of crotonaldehyde, a common side reaction that leads to tar formation.[5]

-

After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methylquinoline.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Two-Step Synthesis of this compound

The conversion of 2-methylquinoline to this compound is typically achieved through a halogenation-amination sequence. The rationale for this approach lies in the ability to first introduce a leaving group (a halogen) at the desired 5-position of the quinoline ring, which can then be displaced by an amino group using modern cross-coupling chemistry.

Step 1: Bromination of 2-Methylquinoline

The 5-position of the quinoline ring can be selectively brominated using appropriate brominating agents.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][6][7] This reaction offers high functional group tolerance and is highly effective for the amination of aryl halides. In this step, 5-bromo-2-methylquinoline is coupled with an ammonia equivalent in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2-methylquinoline

-

Ammonia source (e.g., benzophenone imine, or an ammonia solution)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Sodium tert-butoxide, Potassium carbonate)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add 5-bromo-2-methylquinoline, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent, the ammonia source, and the base.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[8] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][9] this compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

Role as a Pharmacophore in Anticancer Agents

The substitution pattern on the quinoline ring is critical for its biological activity. Amino-substituted quinolines, in particular, have been extensively investigated as anticancer agents.[4][10] The amino group at the 5-position of this compound can act as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets such as protein kinases.

Derivatives of 2-aminoquinolines have shown potent antiproliferative activity against various cancer cell lines.[4] Furthermore, quinoline-5-sulfonamides, which can be synthesized from this compound, have been designed and evaluated as anticancer and antibacterial agents.[11]

Intermediate in the Synthesis of PI3K/mTOR Inhibitors

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Consequently, inhibitors of this pathway are a major focus of anticancer drug development. Several quinoline-based compounds have been identified as potent PI3K/mTOR inhibitors.[2][13][14][15] this compound can serve as a crucial starting material for the synthesis of these inhibitors, where the quinoline core acts as a scaffold for the attachment of various pharmacophoric groups that interact with the kinase domain.

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the quinoline ring protons. A singlet for the methyl group (δ ~2.5 ppm). A broad singlet for the amine protons (NH₂), which is D₂O exchangeable. |

| ¹³C NMR | Signals for the ten carbon atoms of the quinoline ring, with characteristic shifts for the carbons bearing the methyl and amino groups. |

| IR Spectroscopy | N-H stretching vibrations for the primary amine (two bands in the range of 3300-3500 cm⁻¹). C-H stretching and bending vibrations for the aromatic ring and the methyl group. C=C and C=N stretching vibrations characteristic of the quinoline core. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.20 g/mol ). Fragmentation patterns characteristic of the quinoline ring system. |

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic if swallowed, in contact with skin or if inhaled.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its strategic synthesis, centered around the robust Doebner-von Miller reaction and the efficient Buchwald-Hartwig amination, provides a reliable route to this important building block. The presence of the quinoline scaffold and the reactive amino group at the 5-position makes it an attractive starting material for the synthesis of novel anticancer agents, particularly those targeting key signaling pathways like the PI3K/Akt/mTOR cascade. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their pursuit of new therapeutic entities.

References

- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.

- Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.

- PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues.

- Google Patents.

-

ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

National Institutes of Health. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

-

MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

National Institutes of Health. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). [Link]

-

PubMed. Synthesis and biological evaluation of 2-quinolineacrylamides. [Link]

-

Royal Society of Chemistry. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]

- Review on recent development of quinoline for anticancer activities.

-

MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neuroquantology.com [neuroquantology.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methylquinolin-5-amine in Organic Solvents

Introduction

2-Methylquinolin-5-amine (CAS 54408-50-3), a quinoline derivative, is a pivotal structural motif in medicinal chemistry and materials science.[1] Its scaffold is a key building block in the synthesis of novel therapeutic agents and functional materials. The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its utility, governing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering a blend of theoretical principles, predictive insights, and detailed experimental protocols for its accurate determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for rationalizing its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Melting Point | 117-118 °C | [1] |

| Appearance | Solid | [1] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent. For this compound, its solubility in a given organic solvent is a function of several factors:

-

Solvent Polarity: The polarity of the solvent will play a significant role. Polar solvents are more likely to solvate the polar amine group and the nitrogen heterocycle.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will strongly influence its interaction with the amine and quinoline nitrogen atoms. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., acetone) can only act as hydrogen bond acceptors.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely published, a qualitative prediction can be made based on its structure and the general solubility of aromatic amines and quinoline derivatives. This predicted profile serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and quinoline nitrogens. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | Good hydrogen bond acceptors and can engage in dipole-dipole interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | Can act as weak hydrogen bond donors and have suitable polarity. |

| Ester Solvents | Ethyl Acetate | Moderate | Possesses a polar carbonyl group that can act as a hydrogen bond acceptor. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Favorable π-π stacking interactions with the quinoline ring system. |

| Ether Solvents | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Can act as hydrogen bond acceptors, but their overall polarity is lower. |

| Non-polar Aliphatic Solvents | Hexane, Heptane | Low | Lack of strong intermolecular interactions to overcome the crystal lattice energy. |

Experimental Determination of Solubility

Accurate determination of solubility requires a robust experimental methodology. The isothermal saturation method is a widely accepted technique for measuring the equilibrium solubility of a solid compound in a solvent.[4]

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Detailed Experimental Workflow

The following protocol outlines the steps for determining the solubility of this compound at a specific temperature.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the suspensions vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspensions to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately weigh the filtered solution.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) based on the measured concentration and the dilution factor.

-

Quantification of Dissolved Solute

A reliable analytical method is crucial for accurate solubility determination. Both HPLC and UV-Vis spectroscopy are suitable techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying this compound. A reversed-phase HPLC method with UV detection is generally suitable for quinoline derivatives.[5][6][7][8]

-

Column: A C18 column is a common choice.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The gradient or isocratic conditions would need to be optimized.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations.

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific if the solvent or impurities absorb at the same wavelength as the analyte.[9][10]

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined.

-

Calibration: A calibration curve of absorbance versus concentration must be generated using standard solutions.

Sources

- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsred.com [ijsred.com]

- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. arcjournals.org [arcjournals.org]

thermodynamic stability of 2-Methylquinolin-5-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methylquinolin-5-amine

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique physicochemical properties.[1][2] Within this class, this compound (CAS 54408-50-3) presents as a valuable synthetic intermediate for developing novel therapeutic agents and functional materials.[3] However, the successful transition from a laboratory curiosity to a viable product hinges on a thorough understanding of its thermodynamic stability. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the thermal and chemical stability of this compound. We will delve into the theoretical underpinnings of stability, present detailed, field-proven experimental protocols for its characterization, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals.

The Molecular Profile of this compound

A molecule's stability is not an abstract concept; it is a direct consequence of its structure. The arrangement of atoms, the nature of its functional groups, and its intermolecular interactions in the solid state collectively dictate its response to thermal and chemical stress.

Physicochemical Properties

This compound is a solid at room temperature, characterized by the fusion of a benzene ring and a pyridine ring, with a methyl group at the C2 position and an amine group at the C5 position.[3] These substituents are critical, as they introduce specific electronic and steric features that govern the molecule's reactivity and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 54408-50-3 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 117-118 °C | [3] |

The Influence of Substituents on the Quinoline Core

The thermodynamic stability of the core quinoline structure is significantly modulated by its substituents:

-

2-Methyl Group: This electron-donating group can influence the electron density of the heterocyclic ring. Its presence can also be a site for potential oxidative degradation under harsh conditions.

-

5-Amine Group: As a primary aromatic amine, this group is a prime site for hydrogen bonding, which can significantly increase the crystal lattice energy and, consequently, the melting point and thermodynamic stability. However, it is also a potential site for oxidative degradation, a common liability for aromatic amines.

Experimental Quantification of Thermodynamic Stability

Theoretical understanding must be validated by empirical data. Thermal analysis techniques are indispensable tools for quantifying the thermodynamic stability of a compound. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6][7]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on melting, crystallization, phase transitions, and decomposition.[5]

-

Instrument Calibration: Causality: To ensure the accuracy of temperature and enthalpy measurements, the instrument must be calibrated. Use a certified indium standard (m.p. 156.6 °C) for calibration. The measured onset of melting for indium should be within ±0.5 °C of the certified value.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Causality: This sample size is optimal for achieving a clear thermal signal without causing excessive pressure buildup upon decomposition. Crimp the pan with a lid; a pinhole in the lid is recommended to allow any evolved gases to escape, preventing pan rupture.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative degradation, thereby isolating the purely thermal stability of the compound.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate provides a good balance between achieving high resolution of thermal events and maintaining a reasonable experiment duration.

-

Data Analysis:

-

Melting Endotherm: Integrate the sharp endothermic peak to determine the onset temperature (melting point) and the enthalpy of fusion (ΔHfus). A sharp peak indicates high purity.

-

Decomposition Exotherm: Observe for any broad exothermic events following the melt. An exotherm indicates decomposition, where the energy released from bond breaking is measured.

-

Thermogravimetric Analysis (TGA): Mapping Mass Loss

TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the temperature at which a material begins to decompose and for quantifying the mass lost during decomposition.[7]

-

Instrument Verification: Perform a weight calibration using certified calibration weights. Verify temperature accuracy using a magnetic standard (e.g., Curie point of nickel). Causality: This ensures that both the mass and temperature axes of the resulting data are reliable and accurate.

-

Sample Preparation: Place 5-10 mg of this compound onto a tared platinum or ceramic TGA pan. Causality: This sample size is sufficient to detect mass loss accurately without overwhelming the detector with evolved gases.

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge with high-purity nitrogen at 50-100 mL/min. Causality: As with DSC, an inert atmosphere prevents oxidation, ensuring that the measured mass loss is due to thermal decomposition alone.

-

Thermal Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. Causality: Extending the temperature range beyond that of the DSC ensures complete decomposition is observed.

-

Data Analysis:

-

Onset of Decomposition (Td): Determine the temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Decomposition Steps: Analyze the derivative of the weight loss curve (DTG) to identify the number of decomposition steps and the temperature of maximum decomposition rate for each step.

-

Residual Mass: Quantify the percentage of mass remaining at the end of the experiment.

-

Potential Degradation Pathways

Understanding if a molecule is stable is only part of the story; understanding how it degrades is crucial for mitigating instability. For quinoline derivatives, degradation often initiates at the most electron-rich or sterically accessible sites.[8][9]

For this compound, two primary pathways for oxidative degradation are plausible:

-

Oxidation of the Amine Group: The 5-amino group is a primary target for oxidation, potentially leading to the formation of nitroso, nitro, or polymeric species, often accompanied by discoloration.

-

Oxidation of the Methyl Group: The C2-methyl group is activated by the quinoline ring and can be oxidized, potentially forming a carboxylic acid (2-carboxyquinolin-5-amine) via alcohol and aldehyde intermediates.

Biodegradation of the quinoline core often proceeds via hydroxylation, typically at the 2-position, to form a quinolinone, followed by further oxidation and ring-opening.[8][9][10][11] While distinct from thermal degradation, these pathways highlight the inherent reactivity of the quinoline scaffold.

Implications for Drug Development and Research

A thorough understanding of the has direct, actionable consequences:

-

For Drug Development:

-

Candidate Selection: A molecule with a low decomposition temperature may be deprioritized early in development to avoid future formulation and shelf-life challenges.

-

Formulation: Knowledge of the melting point and potential for polymorphism is critical for developing a stable, bioavailable solid dosage form.

-

Shelf-Life and Storage: The Td value helps in establishing appropriate storage conditions (e.g., refrigeration, protection from light) and predicting the long-term stability of an active pharmaceutical ingredient (API).

-

-

For Chemical Synthesis:

-

Process Optimization: Understanding the thermal limits of the molecule allows chemists to define safe upper-temperature limits for purification steps like distillation or drying.

-

Impurity Profiling: Degradation products identified through stability studies can be targeted as potential impurities that need to be controlled in the final product.

-

Conclusion

The is a critical quality attribute that dictates its utility in research and development. A multi-faceted approach, combining a theoretical understanding of its molecular structure with rigorous experimental characterization via DSC and TGA, is essential. The protocols and insights provided in this guide offer a robust framework for researchers to confidently assess the stability of this valuable compound, enabling informed decisions in drug discovery, chemical synthesis, and materials science. By grounding experimental work in solid scientific principles, we can effectively de-risk development programs and accelerate the translation of promising molecules into impactful applications.

References

Sources

- 1. longdom.org [longdom.org]

- 2. Quinoline synthesis [organic-chemistry.org]

- 3. This compound|CAS 54408-50-3|RUO [benchchem.com]

- 4. 54408-50-3|this compound|BLD Pharm [bldpharm.com]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 7. particletechlabs.com [particletechlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of 2-Methylquinolin-5-amine

Abstract